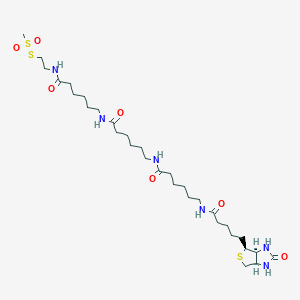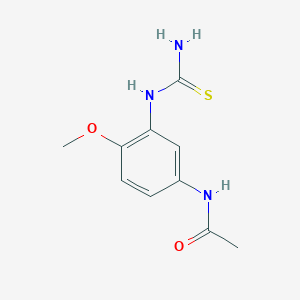
N-(4-Methoxy-3-thioureido-phenyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a carbamothioylamino group and a methoxyphenyl group attached to an acetamide backbone. This compound is of interest due to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 3-(carbamothioylamino)-4-methoxybenzoic acid. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
Chemistry: It can be used as a precursor for synthesizing other complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or antimicrobial properties.
作用機序
The mechanism of action of N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-(carbamothioylamino)-3-[(4-methylphenyl)methoxy]thiophene-2-carboxamide: This compound shares a similar carbamothioylamino group but has a different aromatic ring structure.
N-[4-(carbamothioylamino)phenyl]acetamide: This compound has a similar structure but lacks the methoxy group, which may affect its chemical properties and biological activity.
Uniqueness
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide is unique due to the presence of both the methoxy and carbamothioylamino groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups may enhance the compound’s versatility in various applications compared to its analogs.
特性
分子式 |
C10H13N3O2S |
|---|---|
分子量 |
239.30 g/mol |
IUPAC名 |
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C10H13N3O2S/c1-6(14)12-7-3-4-9(15-2)8(5-7)13-10(11)16/h3-5H,1-2H3,(H,12,14)(H3,11,13,16) |
InChIキー |
PHUVDORRBPVQFI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



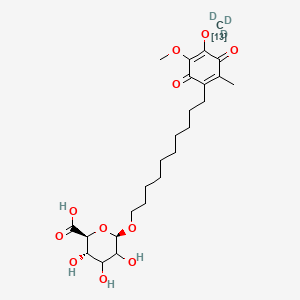
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
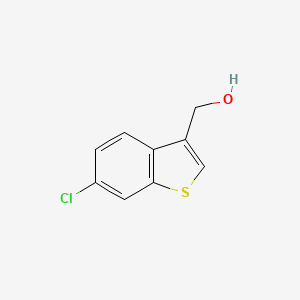
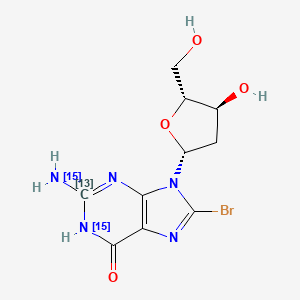
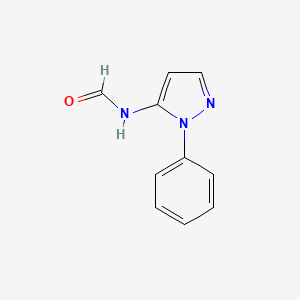
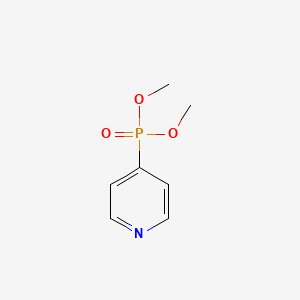



![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)

